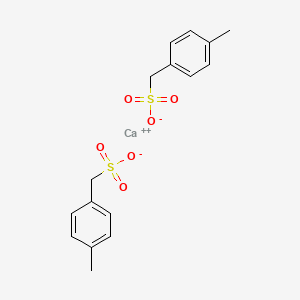
Calcium;(4-methylphenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(4-methylphenyl)methanesulfonate is an organosulfur compound that features a calcium ion complexed with (4-methylphenyl)methanesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(4-methylphenyl)methanesulfonate typically involves the reaction of methanesulfonic acid with calcium carbonate. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{CaCO}_3 \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;(4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
Calcium;(4-methylphenyl)methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium;(4-methylphenyl)methanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Calcium methanesulfonate: Lacks the aromatic (4-methylphenyl) group but shares similar reactivity.
(4-methylphenyl)sulfonic acid: Contains the aromatic group but without the calcium ion.
Uniqueness
Calcium;(4-methylphenyl)methanesulfonate is unique due to the presence of both the calcium ion and the (4-methylphenyl) group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H18CaO6S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
calcium;(4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-7-2-4-8(5-3-7)6-12(9,10)11;/h2*2-5H,6H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
YKVADTCLGDCJCD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)[O-].CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
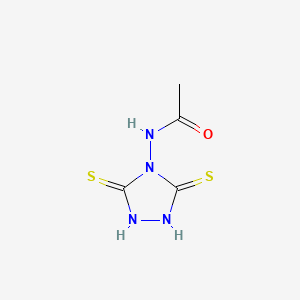
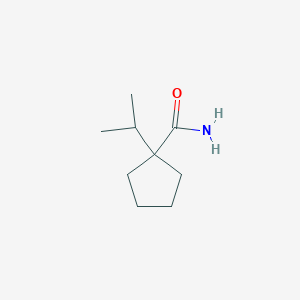
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)

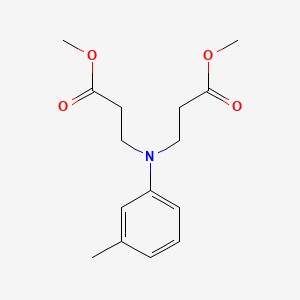
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
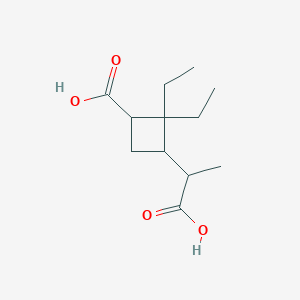
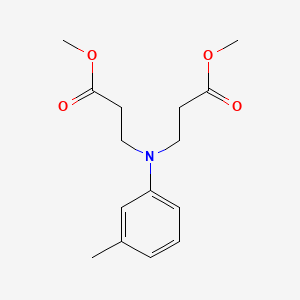
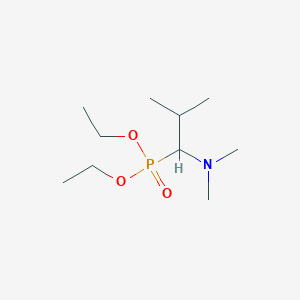
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)


